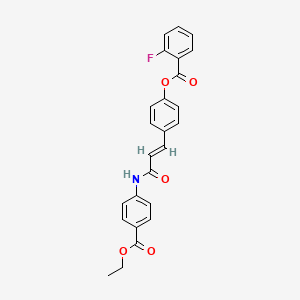

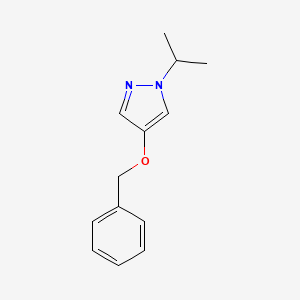

![molecular formula C10H12N4O B2583294 N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide CAS No. 58107-05-4](/img/structure/B2583294.png)

N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide” is a derivative of 1H-pyrazolo[3,4-b]pyridine . The 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized using various strategies and approaches .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) has been introduced .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the specific synthetic strategies and approaches used . For instance, the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst has been reported in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds .Aplicaciones Científicas De Investigación

Synthesis of Polyheterocyclic Ring Systems

N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide serves as a precursor for constructing new polyheterocyclic ring systems. It reacts with various compounds to produce pyrazolo[1,5-a]pyrimidine derivatives and pyrazolo[5,1-c]triazine derivatives. These compounds exhibit potential in vitro antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Development of Antimicrobial Agents

This compound is used as a key intermediate in the synthesis of new heterocycles like coumarin, pyridine, and pyrrole derivatives. These synthesized products have been evaluated as antimicrobial agents, indicating its significance in developing new drugs with antimicrobial properties (Abu-Melha, 2013).

Exploration in Medicinal Chemistry

It's also used for the synthesis of various N-alkylated triazoles, oxadiazoles, and thiadiazoles. These derivatives show promise in medicinal chemistry, especially for their potential biological activities (El-Essawy & Rady, 2011).

Anti-Alzheimer and AChE Inhibition

Compounds derived from this chemical have shown potent acetylcholinesterase inhibitory activity and have been suggested as candidates for treating Alzheimer's disease. They also display potential in inhibiting amyloid β aggregation (Umar et al., 2019).

Insecticidal Properties

Some derivatives synthesized from this compound have been assessed for their insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis. This indicates its utility in developing new insecticidal agents (Fadda et al., 2017).

Synthesis of Novel Heterocycles

It's also pivotal in the synthesis of novel heterocycles which can be utilized in the preparation of tetraheterocyclic systems, further expanding its applications in the field of synthetic organic chemistry (El-Essawy, 2010).

Antitumor and Antimicrobial Activities

This compound derived compounds have shown promising antitumor and antimicrobial activities, suggesting their potential use in cancer and infection treatments (El-Borai et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-5-4-6(2)11-9-8(5)10(14-13-9)12-7(3)15/h4H,1-3H3,(H2,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUZVUGTYQLLAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=NN2)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

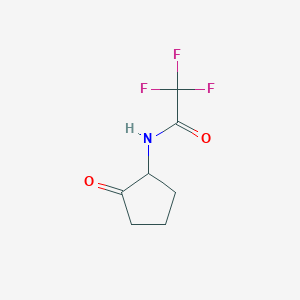

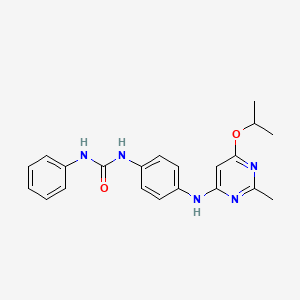

![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2583211.png)

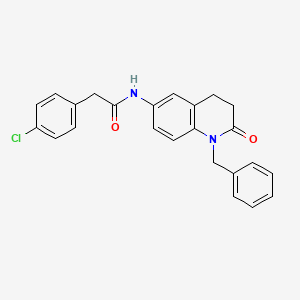

![(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2583215.png)

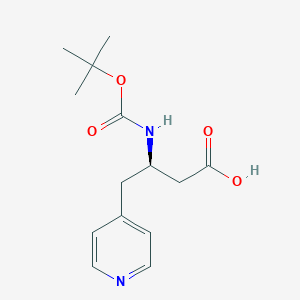

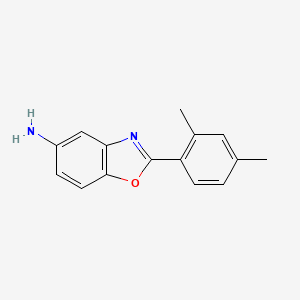

![N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide](/img/structure/B2583218.png)

![N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

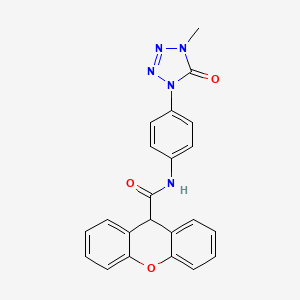

![N-[1-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2583234.png)